molecular formula C10H9BrF2N2O B8172173 (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8172173
M. Wt: 291.09 g/mol
InChI Key: GZGSSQAEKSYEBA-UHFFFAOYSA-N
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Description

(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a methanone group linked to a pyrrolidine ring substituted with two fluorine atoms at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves the following steps:

    Bromination of Pyridine: Pyridine is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as 3,3-difluoropyrrolidine.

    Coupling Reaction: The brominated pyridine and the pyrrolidine derivative are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the methanone group.

    Coupling Reactions: The pyridine and pyrrolidine rings can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Pyridines: Products with various functional groups replacing the bromine atom.

    Oxidized or Reduced Derivatives: Compounds with modified oxidation states at the methanone group.

Scientific Research Applications

(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    (3-Chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3-Bromopyridin-2-yl)(3,3-dichloropyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness:

    Bromine Substitution: The presence of bromine provides unique reactivity compared to chlorine-substituted analogs.

    Fluorine Substitution: The fluorine atoms enhance the compound’s stability and lipophilicity, making it distinct from its chlorinated counterparts.

Properties

IUPAC Name

(3-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O/c11-7-2-1-4-14-8(7)9(16)15-5-3-10(12,13)6-15/h1-2,4H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGSSQAEKSYEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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